molecular formula C9H12BrN B7899929 1-(3-Bromo-2-methylphenyl)ethan-1-amine

1-(3-Bromo-2-methylphenyl)ethan-1-amine

Cat. No.: B7899929
M. Wt: 214.10 g/mol
InChI Key: RRAICCSPOPJDTO-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylphenyl)ethan-1-amine can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-methylphenylacetic acid, followed by amination. The reaction conditions typically include:

    Step 1: Bromination using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.

    Step 2: Reduction of the resulting bromo compound to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

    Step 3: Conversion of the alcohol to the amine via an amination reaction using reagents such as ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl groups, thiols, or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Palladium on carbon with hydrogen gas, lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide, thiols, or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: De-brominated amine.

    Substitution: Hydroxylated, thiolated, or aminated derivatives.

Scientific Research Applications

1-(3-Bromo-2-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chloro-2-methylphenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluoro-2-methylphenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of bromine.

    1-(3-Iodo-2-methylphenyl)ethan-1-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 1-(3-Bromo-2-methylphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

1-(3-bromo-2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAICCSPOPJDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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